![molecular formula C20H26N2O B14351793 N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea CAS No. 91749-38-1](/img/structure/B14351793.png)
N-[2-(2-Methylphenyl)propan-2-yl]-N'-(2-phenylpropan-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of two distinct phenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea typically involves the reaction of 2-(2-methylphenyl)propan-2-amine with 2-phenylpropan-2-amine in the presence of a urea derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: The phenyl groups in the compound can participate in substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phenyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea involves its interaction with specific molecular targets. The phenyl groups in the compound may interact with aromatic residues in proteins, leading to changes in protein function. Additionally, the urea moiety can form hydrogen bonds with biological molecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group structure.
2-Phenyl-2-propanol: A compound with a phenyl group attached to a propanol moiety.
Uniqueness
N-[2-(2-Methylphenyl)propan-2-yl]-N’-(2-phenylpropan-2-yl)urea is unique due to the presence of two distinct phenyl groups attached to a urea moiety, which imparts specific chemical and biological properties
Properties
CAS No. |
91749-38-1 |
|---|---|
Molecular Formula |
C20H26N2O |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
1-[2-(2-methylphenyl)propan-2-yl]-3-(2-phenylpropan-2-yl)urea |
InChI |
InChI=1S/C20H26N2O/c1-15-11-9-10-14-17(15)20(4,5)22-18(23)21-19(2,3)16-12-7-6-8-13-16/h6-14H,1-5H3,(H2,21,22,23) |
InChI Key |
SZIRWQHQMGNTMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)NC(=O)NC(C)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


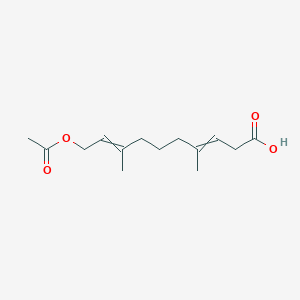

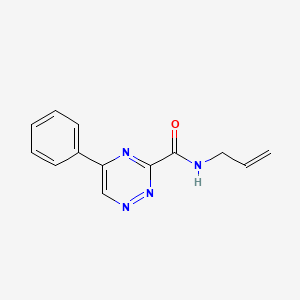
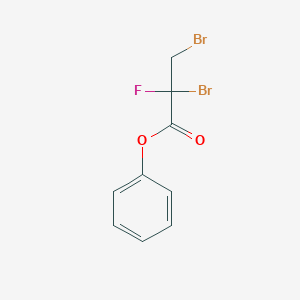
![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethan-1-ol](/img/structure/B14351741.png)
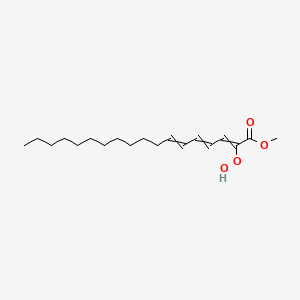



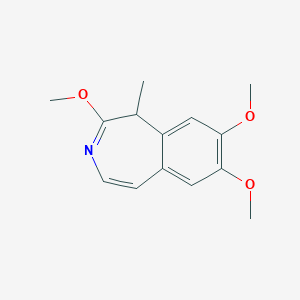
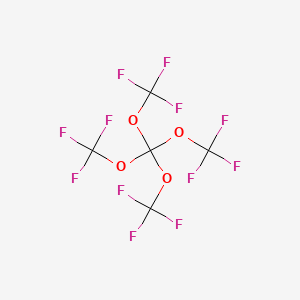
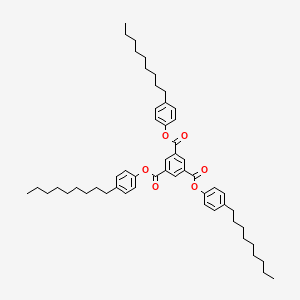
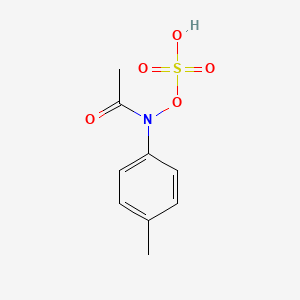
![N-{2-[(Benzenesulfonyl)amino]-5-(diethylamino)phenyl}acetamide](/img/structure/B14351801.png)
